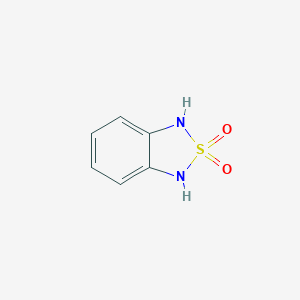

1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide

Vue d'ensemble

Description

1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide is a chemical compound that belongs to the class of benzothiadiazoles. These compounds are known for their diverse applications in various fields of science, particularly as components in optoelectronic devices and as pharmacologically relevant derivatives with biological, medicinal, and industrial applications .

Synthesis Analysis

The synthesis of benzothiadiazole derivatives can be achieved through various methods. For instance, the formation of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines has been discovered during the synthesis of benzimidazole and benzothiazole, facilitated by molecular iodine-mediated oxidative cyclization . Additionally, 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides, which can undergo ring contraction to form benzothiazine 1,1-dioxides, are synthesized from commercially available building blocks . Moreover, solid-phase synthesis has been developed for 1,2,4-benzothiadiazin-3-one 1,1-dioxides, which is useful for drug discovery .

Molecular Structure Analysis

The molecular structure of benzothiadiazole derivatives has been studied using various techniques. Single-crystal X-ray diffraction has been used to confirm the structures of functionalized 2,1,3-benzothiadiazoles . Similarly, the molecular structure of novel 3,3-dimethyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has been obtained by X-ray diffraction analysis .

Chemical Reactions Analysis

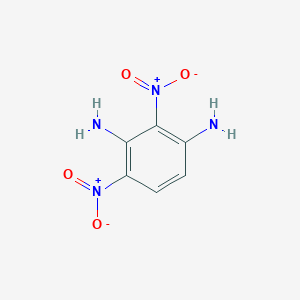

Benzothiadiazole derivatives participate in a range of chemical reactions. For example, the reaction of o-nitroanilines with sulfur monochloride leads to the synthesis of nitro derivatives of 2,1,3-benzothiadiazole 1-oxides . The mass spectra of some benzothiadiazoline and benzothiadiazine 2,2-dioxides have been studied, revealing the loss of SO2 and other radicals during mass spectrometry .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazole derivatives are influenced by their molecular structure. For instance, the presence of two methyl groups at the 3-position of the thiadiazine ring affects the molecular docking on AMPA receptors, suggesting potential as a positive allosteric modulator . The crystalline complex of 4-nitro-2,1,3-benzothiadiazole is characterized by an intense charge transfer absorption band, indicating its potential for crystal engineering of organic solids . The molecular organization of benzothiadiazoles in the solid state can be controlled by using directional S···N bonding and other characteristic interactions .

Applications De Recherche Scientifique

Application de fongicide

1,2,3-Benzothiadiazole : , un dérivé du composé en question, a été utilisé comme fongicide, en particulier acibenzolar-S-méthyle. Cette application exploite les propriétés du composé pour protéger les plantes contre les agents pathogènes .

Inhibition de la norépinéphrine

Le composé a été étudié pour son potentiel en tant qu'inhibiteur sélectif de la norépinéphrine dans la recherche pharmaceutique, ce qui pourrait avoir des implications pour le traitement des affections liées à la régulation des neurotransmetteurs .

Synthèse des époxydes

En synthèse chimique, 1,3-Dihydro-2,1,3-benzothiadiazole 2,2-dioxide a été utilisé comme réactif pour la synthèse d'époxydes, contribuant à des réactions d'addition régiosélectives .

Développement de matériaux électroniques

Les dérivés de 2,1,3-Benzothiadiazole (BT) sont importants dans le développement de matériaux électroniques. Ils servent d'unités acceptrices dans les composés photoluminescents et sont utilisés dans les diodes électroluminescentes organiques (OLED), les cellules solaires organiques et les transistors à effet de champ organiques .

Recherche pharmaceutique

Des recherches sont en cours sur des analogues de This compound pour diverses applications pharmaceutiques. Les détails de ces applications nécessiteraient une exploration plus approfondie des articles de recherche et des études spécifiques .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .

Mode of Action

It is known that the functional groups attached to the ring structure of similar compounds play a crucial role in their activity . For instance, halo groups at the 7 and 8 positions of the ring have been found to yield active compounds .

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds, it is likely that multiple pathways are impacted .

Pharmacokinetics

One study found that a compound with a similar structure was bioavailable following oral dosing and demonstrated efficacy in rat models of acute, inflammatory, and neuropathic pain .

Result of Action

Compounds with similar structures have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Action Environment

It is known that the compound is a colorless solid and is soluble in organic solvents , which suggests that its action could be influenced by factors such as temperature, pH, and the presence of other organic compounds.

Orientations Futures

The use of small molecules, such as 2,1,3-benzothiadiazole derivatives, is currently being intensively studied due to the shortage of n-type conjugated polymer (n-CP) materials as an acceptor in the active layer and a p-type conjugated polymer (p-CP) as a donor, especially in organic solar cells . This suggests that “1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide” and its derivatives could have potential applications in the field of organic semiconductors.

Propriétés

IUPAC Name |

1,3-dihydro-2λ6,1,3-benzothiadiazole 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c9-11(10)7-5-3-1-2-4-6(5)8-11/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAGRMVWKUSEBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NS(=O)(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167158 | |

| Record name | 1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1615-06-1 | |

| Record name | 1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,3H-2,1,3-Benzothiadiazole 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-2,1,3-benzothiadiazole-2,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

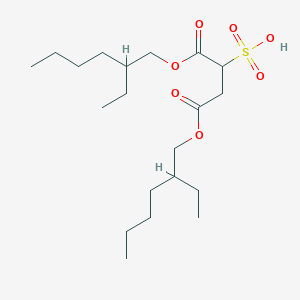

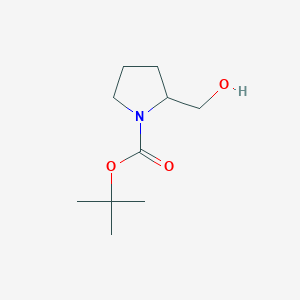

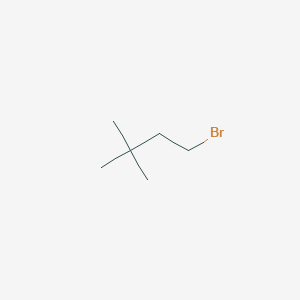

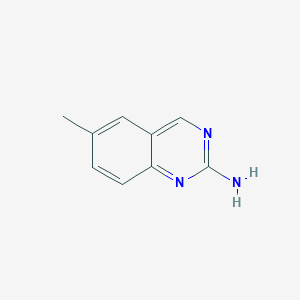

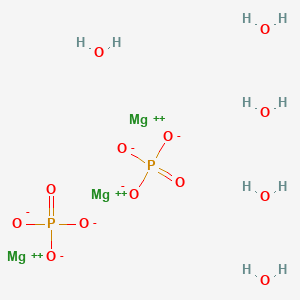

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

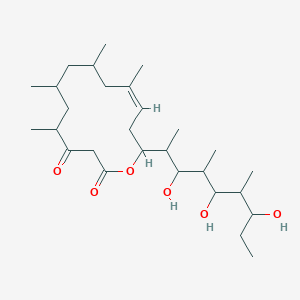

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.